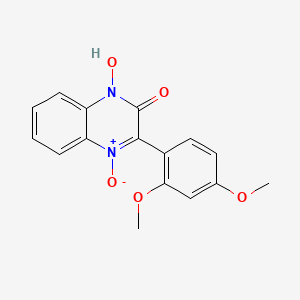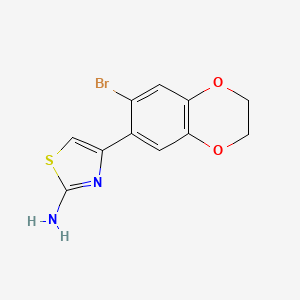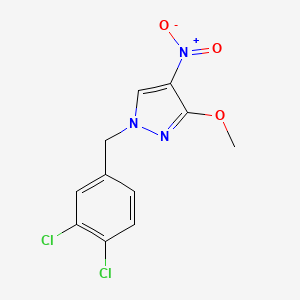
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including diabetes, cancer, and cardiovascular disease.
Wirkmechanismus
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity. This leads to the phosphorylation of downstream targets, such as acetyl-CoA carboxylase and HMG-CoA reductase, which results in the inhibition of fatty acid and cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can increase glucose uptake, enhance mitochondrial function, and induce autophagy. In vivo studies have shown that 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can improve glucose tolerance, reduce insulin resistance, and decrease liver fat accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its specificity for AMPK activation, which allows for the investigation of the specific effects of AMPK activation on cellular processes. However, one limitation of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its relatively low potency, which requires high concentrations for effective activation of AMPK. Additionally, the use of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in animal studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid clearance.
Zukünftige Richtungen
For the research on 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide include the development of more potent and selective AMPK activators and the investigation of its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been widely used as a research tool to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and autophagy.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4S/c1-3-6-25(22,23)15-18-8-11(17)13(20-15)14(21)19-9-4-5-12(24-2)10(16)7-9/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILSMFNRYELID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)


![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)

![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)

![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)

![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)